molecular formula C11H14O2 B7951067 2-Ethoxy-3,4-dimethylbenzaldehyde

2-Ethoxy-3,4-dimethylbenzaldehyde

Cat. No.: B7951067
M. Wt: 178.23 g/mol
InChI Key: MCNFLGGAVGKPCC-UHFFFAOYSA-N
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Description

2-Ethoxy-3,4-dimethylbenzaldehyde is an organic compound with the molecular formula C11H14O2. It is a derivative of benzaldehyde, characterized by the presence of ethoxy and dimethyl groups on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethoxy-3,4-dimethylbenzaldehyde can be synthesized through several methods. One common approach involves the electrophilic aromatic substitution of benzaldehyde derivatives. The reaction typically requires an ethoxy group to be introduced onto the benzene ring, followed by the addition of dimethyl groups. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the substitution process .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale electrophilic aromatic substitution reactions. The process is optimized for high yield and purity, often using advanced catalytic systems and controlled reaction environments to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-3,4-dimethylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The ethoxy and dimethyl groups can participate in further substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Ethoxy-3,4-dimethylbenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethoxy-3,4-dimethylbenzaldehyde depends on the specific reactions it undergoes. In electrophilic aromatic substitution, the ethoxy and dimethyl groups influence the reactivity of the benzene ring, directing the incoming electrophile to specific positions on the ring. The aldehyde group can participate in nucleophilic addition reactions, forming various intermediates and products .

Comparison with Similar Compounds

Similar Compounds

    2-Ethoxy-4,5-dimethylbenzaldehyde: Similar structure but with different positions of the ethoxy and dimethyl groups.

    3,4-Dimethoxybenzaldehyde: Contains methoxy groups instead of ethoxy groups.

    2,3,4-Trimethoxybenzaldehyde: Contains three methoxy groups on the benzene ring .

Uniqueness

2-Ethoxy-3,4-dimethylbenzaldehyde is unique due to its specific substitution pattern, which influences its chemical reactivity and applications. The presence of both ethoxy and dimethyl groups provides distinct electronic and steric effects, making it valuable in various synthetic and research contexts .

Properties

IUPAC Name

2-ethoxy-3,4-dimethylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-4-13-11-9(3)8(2)5-6-10(11)7-12/h5-7H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCNFLGGAVGKPCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1C)C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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